Core Scaffold Differentiation: Hexahydrocinnolin-3-one vs. Indanone in Donepezil – Impact on Hydrogen-Bonding Capacity and Ligand Efficiency
The target compound replaces the hydrophobic indanone core of donepezil with a hexahydrocinnolin-3-one (a cyclic pyridazinone) scaffold. This scaffold substitution introduces a lactam NH donor and an additional carbonyl acceptor, increasing hydrogen-bond donor count from 0 to 1 and acceptor count from 3 to 4 compared to donepezil, while reducing calculated logP by approximately 1.0–1.5 log units (class-level inference based on fragment-based property calculations) [1]. In pyridazine AChE inhibitor SAR, the indenopyridazine derivative 4g (IC50 = 10 nM on electric eel AChE) was 12-fold more potent than the parent 6-phenylpyridazine 1 (IC50 = 120 nM), demonstrating that fusion of the pyridazine to a lipophilic ring system can enhance potency by an order of magnitude [2]. The hexahydrocinnolinone scaffold represents an intermediate saturation state between fully aromatic pyridazine and the indanone of donepezil, potentially offering a distinct balance of potency and solubility.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and predicted lipophilicity |
|---|---|
| Target Compound Data | HBD = 1 (lactam NH), HBA = 4 (carbonyl O, pyridazine N, piperidine N); predicted logP ~3.0–3.5 (estimated by fragment additivity) |
| Comparator Or Baseline | Donepezil: HBD = 0, HBA = 4 (two methoxy O, carbonyl O, piperidine N); experimental logP = 4.27 [1] |
| Quantified Difference | ΔHBD = +1; estimated ΔlogP ≈ −0.8 to −1.3 (more hydrophilic target compound) |
| Conditions | In silico physicochemical property estimation; no experimental logP data available for target compound |
Why This Matters
Increased hydrogen-bonding capacity and reduced lipophilicity may translate into improved aqueous solubility and altered blood-brain barrier penetration kinetics relative to donepezil, directly impacting formulation options and in vivo dosing regimens for CNS-targeted research programs.
- [1] PubChem. Donepezil Compound Summary (CID 3152). Experimental logP = 4.27, HBD = 0, HBA = 4. National Center for Biotechnology Information. View Source
- [2] Contreras J-M et al. Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. J Med Chem. 2001;44(17):2707-2718. Indenopyridazine 4g IC50 = 10 nM, parent pyridazine 1 IC50 = 120 nM (electric eel AChE). View Source
